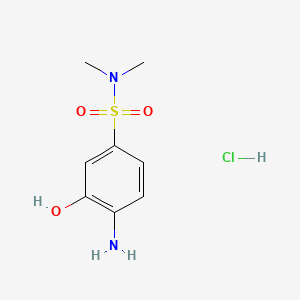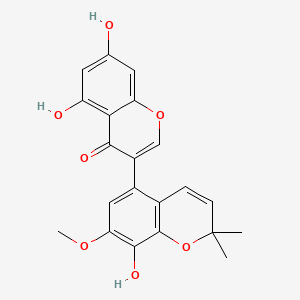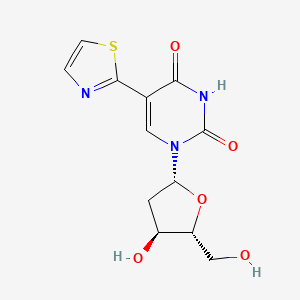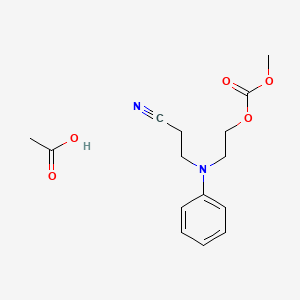
Einecs 299-656-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-656-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
The preparation of Einecs 299-656-0 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of acetic acid and methyl carbonate . The industrial production methods for this compound typically involve large-scale chemical processes that ensure high purity and yield.
Análisis De Reacciones Químicas
Einecs 299-656-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with acetic acid can lead to the formation of different esters and other derivatives .
Aplicaciones Científicas De Investigación
Einecs 299-656-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with different biomolecules. In medicine, the compound is investigated for its potential therapeutic properties and its role in drug development. In industry, this compound is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of Einecs 299-656-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Einecs 299-656-0 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include other esters and derivatives of acetic acid and methyl carbonate . What sets this compound apart is its unique combination of chemical properties, which makes it suitable for specific applications in research and industry.
Propiedades
Número CAS |
93893-65-3 |
|---|---|
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
acetic acid;2-[N-(2-cyanoethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C13H16N2O3.C2H4O2/c1-17-13(16)18-11-10-15(9-5-8-14)12-6-3-2-4-7-12;1-2(3)4/h2-4,6-7H,5,9-11H2,1H3;1H3,(H,3,4) |
Clave InChI |
QLBIPTUDTHHWOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


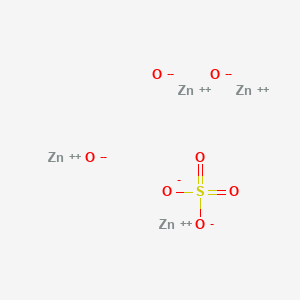
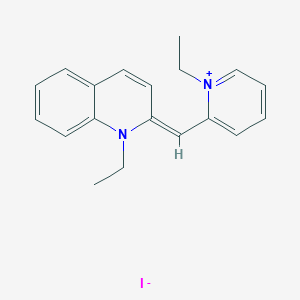
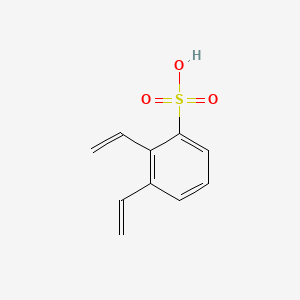
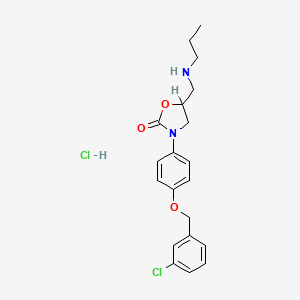
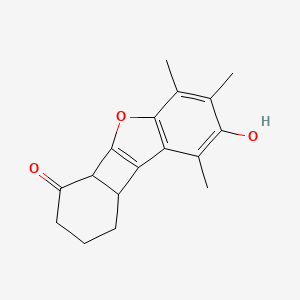

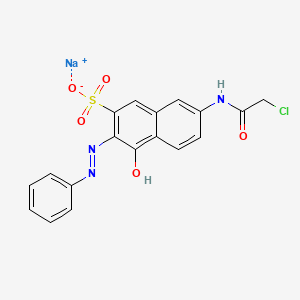
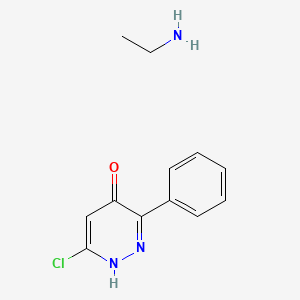
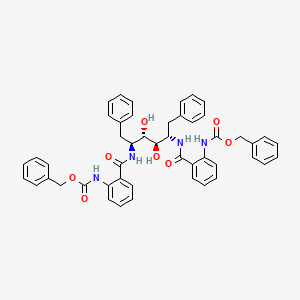
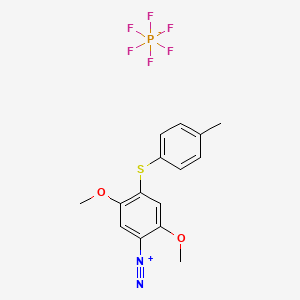
![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)
